REACTION_CXSMILES
|
C1(NC(OCC)=O)C=CC=CC=1.ClCCCl.F[N+:18]1[C:23]([S:24]([O-:27])(=[O:26])=[O:25])=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:28]>O>[Cl:28][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]([S:24]([OH:27])(=[O:26])=[O:25])[N:18]=1
|
Name
|
|
Quantity
|
85.9 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
110.2 mg
|
Type
|
reactant
|
Smiles
|
F[N+]1=C(C=CC=C1S(=O)(=O)[O-])Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an oil bath of 80° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for 72 hours
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride (20 ml×3 times)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |